1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane involves the reaction of 3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane under specific conditions. The reaction typically requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
The production process involves standard organic synthesis techniques and purification methods such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone moiety to a dihydroquinoline structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, dihydroquinoline compounds, and substituted quinolinones .
Wissenschaftliche Forschungsanwendungen
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as an impurity in the synthesis of pharmaceutical compounds like Aripiprazole.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is not well-documented. its structure suggests that it may interact with biological targets similar to other quinolinone derivatives. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2(1H)-quinolinone: A precursor in the synthesis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane.
1,4-Dibromobutane: Used in the synthesis of the compound.
Aripiprazole: A pharmaceutical compound in whose synthesis this compound is an impurity.
Uniqueness
This compound is unique due to its specific structure, which includes two quinolinone moieties connected by a butane linker. This structure imparts distinct chemical and biological properties compared to other similar compounds .
Biologische Aktivität
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Profile
- Chemical Name : this compound
- CAS Number : 882880-12-8
- Molecular Formula : C22H24N2O4
- Molecular Weight : 380.44 g/mol
- Structure : The compound features a unique structure that includes two quinolinone moieties linked by a butane chain, enhancing its pharmacological profile.
The compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Cholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. Inhibiting AChE increases acetylcholine levels, enhancing neurotransmission.
- Monoamine Oxidase Inhibition : this compound also acts as an inhibitor of monoamine oxidases (MAOs), enzymes involved in the degradation of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, potentially alleviating symptoms of depression and anxiety.
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may protect neuronal cells from oxidative stress—a contributing factor in neurodegenerative diseases.
Biological Activity Data
Study on Neuroprotective Effects
A study published in Frontiers in Pharmacology evaluated the neuroprotective effects of various quinolinone derivatives, including this compound. The findings indicated that this compound could significantly reduce neuronal cell death induced by oxidative stress in vitro. The study highlighted its potential as a therapeutic agent for neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.
Clinical Relevance
In another investigation focused on the treatment of Alzheimer's disease, researchers found that compounds similar to this compound exhibited promising results in improving cognitive function in animal models. The dual inhibition of AChE and MAOs was identified as a critical factor contributing to these cognitive enhancements.
Eigenschaften
IUPAC Name |
7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDKRRWQLHXDEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470332 | |
Record name | 7,7'-[Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882880-12-8 | |
Record name | Aripiprazole diquinoline butanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882880128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,7'-[Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARIPIPRAZOLE DIQUINOLINE BUTANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS6X5WDG7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.